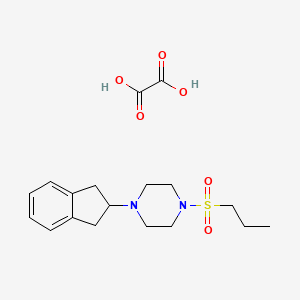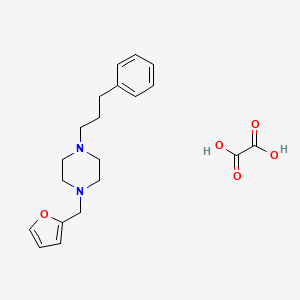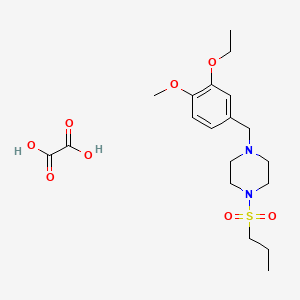![molecular formula C17H25N3O7S B3941850 N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3941850.png)
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate
Übersicht
Beschreibung
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate, also known as NSC-320846, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which plays a critical role in the regulation of pH in tumor cells.
Wirkmechanismus
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate works by selectively inhibiting the activity of CAIX, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CAIX is overexpressed in many types of cancer cells and plays a critical role in the regulation of pH in the tumor microenvironment. Inhibition of CAIX activity by N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate leads to a decrease in the pH of the tumor microenvironment, which in turn can promote tumor cell death and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has been shown to selectively inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. Inhibition of CAIX activity by N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate leads to a decrease in the pH of the tumor microenvironment, which in turn can promote tumor cell death and sensitize cancer cells to chemotherapy and radiation therapy. N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has also been shown to have potential use in imaging and diagnosis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has several advantages for use in lab experiments. The compound is highly selective for CAIX and has been optimized for high yield and purity. N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has also been extensively studied for its potential therapeutic applications in cancer treatment. However, there are also limitations to the use of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate in lab experiments. The compound has not yet been approved for clinical use and its safety and efficacy in humans have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate. One potential direction is the development of new and more efficient synthesis methods for the compound. Another direction is the optimization of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate for use in imaging and diagnosis of cancer. Additionally, further studies are needed to fully establish the safety and efficacy of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate in humans and to determine its potential as a therapeutic agent for cancer treatment. Finally, the potential use of N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate in combination with other cancer therapies should also be explored.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to selectively inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which in turn can promote tumor cell death and sensitize cancer cells to chemotherapy and radiation therapy. N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has also been studied for its potential use in imaging and diagnosis of cancer.
Eigenschaften
IUPAC Name |
oxalic acid;N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S.C2H2O4/c1-12(2)17-8-10-18(11-9-17)22(20,21)15-6-4-14(5-7-15)16-13(3)19;3-1(4)2(5)6/h4-7,12H,8-11H2,1-3H3,(H,16,19);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDRPXMWKYBHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)


![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3941787.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-2,5-pyrrolidinedione](/img/structure/B3941790.png)

![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)
![1-methyl-2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3941802.png)


![N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B3941836.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941838.png)
![4-(2-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941842.png)
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3941860.png)